Balanol

Description

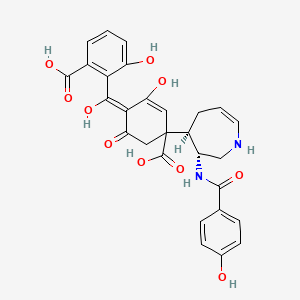

Structure

3D Structure

Properties

IUPAC Name |

2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUFCXJZFZPEJD-XMSQKQJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318143 | |

| Record name | (-)-Balanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63590-19-2 | |

| Record name | (-)-Balanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Balanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Balanol's Mechanism of Action on Protein Kinase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of Balanol, a potent natural product inhibitor of Protein Kinase C (PKC). This compound, a fungal metabolite, exhibits significant potential in modulating cellular signaling pathways, making it a subject of considerable interest in drug discovery and development. This document provides a comprehensive overview of its inhibitory action, quantitative data on its potency against various PKC isozymes, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways.

Executive Summary

This compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) and other serine/threonine kinases.[1] Its mechanism of action involves binding to the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the multitude of cellular processes regulated by PKC, including cell proliferation, differentiation, and apoptosis. While a powerful inhibitor, this compound displays limited selectivity among the different PKC isozymes, a characteristic that has spurred the development of more specific analogs. Recent research has also identified this compound as a potential inhibitor of p21-activated kinase 1 (PAK1), leading to apoptosis and cytoprotective autophagy in colorectal cancer cells, highlighting its therapeutic potential.[2]

Mechanism of Action: ATP-Competitive Inhibition

This compound's primary mechanism of action is its competitive inhibition of PKC with respect to ATP.[1] The structure of this compound mimics that of ATP, allowing it to bind with high affinity to the ATP-binding pocket in the catalytic domain of the kinase. This binding event physically occludes ATP from accessing the active site, thus preventing the transfer of the γ-phosphate to the serine or threonine residues of PKC's substrate proteins. The inhibition of PKC by this compound can be overcome by high concentrations of ATP, a hallmark of competitive inhibition.[3] Molecular modeling studies have further substantiated that this compound functions as an ATP structural analog.[3]

Quantitative Inhibition Data

This compound has been demonstrated to inhibit a range of PKC isozymes with high potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human PKC isozymes.

| PKC Isozyme | IC50 (nM) |

| α (alpha) | 4 |

| βI (beta I) | 5 |

| βII (beta II) | 5 |

| γ (gamma) | 4 |

| δ (delta) | 6 |

| ε (epsilon) | 9 |

| η (eta) | 4 |

| ζ (zeta) | 150 |

Data sourced from a study on acyclic this compound analogs, which reported the IC50 values for the parent compound this compound.[4]

Experimental Protocols

The determination of this compound's inhibitory effect on PKC activity is typically performed using in vitro kinase assays. Both radiolabeled and non-radioactive methods are employed.

In Vitro PKC Kinase Assay (Radiolabeled)

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific PKC substrate.

Materials:

-

Purified, active PKC isozyme

-

This compound (or other inhibitors) at various concentrations

-

PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, PKC substrate, and the purified PKC enzyme.

-

Add this compound at a range of concentrations to the reaction mixtures. A control with no inhibitor should also be prepared.

-

Pre-incubate the mixtures for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C. The reaction time should be within the linear range of the assay.

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 papers using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

Non-Radioactive In Vitro PKC Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Purified, active PKC isozyme

-

This compound (or other inhibitors) at various concentrations

-

PKC substrate peptide

-

ATP (non-radiolabeled)

-

Kinase reaction buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Luminometer

Procedure:

-

Set up the kinase reaction as described in the radiolabeled assay protocol, but using non-radiolabeled ATP.

-

Add this compound at various concentrations and pre-incubate.

-

Initiate the reaction by adding ATP and incubate for the desired time at 30°C.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the ADP generated to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which produce light in the presence of ATP. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration, which in turn is proportional to the kinase activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Logical Relationships

This compound's inhibition of PKC has significant implications for various cellular signaling pathways. Below are diagrams illustrating the general PKC activation pathway and a specific pathway implicated in this compound's anti-cancer effects.

Caption: General Protein Kinase C (PKC) Activation Pathway and Point of this compound Inhibition.

Caption: Proposed Pathway of this compound-Induced Apoptosis and Autophagy in Colorectal Cancer Cells via PAK1 Inhibition.

Conclusion

This compound stands out as a formidable inhibitor of Protein Kinase C, operating through a well-defined ATP-competitive mechanism. Its potent, albeit non-selective, inhibition of various PKC isozymes underscores its utility as a powerful tool for dissecting PKC-mediated signaling pathways. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and its analogs. Furthermore, the emerging understanding of its effects on other kinases, such as PAK1, opens new avenues for its potential therapeutic application, particularly in oncology. Future research focused on developing more isozyme-selective this compound derivatives will be crucial in translating the potential of this natural product into targeted therapeutic strategies.

References

- 1. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of this compound As a Potential Inhibitor of PAK1 That Induces Apoptosis and Cytoprotective Autophagy in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular design and biological activity of potent and selective protein kinase inhibitors related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Staurosporine: A Fungal Metabolite with Potent Protein Kinase Inhibitory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Staurosporine, a natural product originally isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases.[1][2][3] Its ability to bind to the ATP-binding site of a wide array of kinases has made it an invaluable tool in cell biology research to probe the roles of these enzymes in various signaling pathways.[4] This technical guide provides an in-depth overview of staurosporine's mechanism of action, its inhibitory profile against a panel of protein kinases, detailed experimental protocols for its use, and a discussion of its impact on key cellular processes such as apoptosis and the cell cycle.

Introduction

Protein kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. Staurosporine, an indolocarbazole alkaloid, was one of the first potent protein kinase inhibitors to be discovered.[5] While its lack of selectivity has limited its therapeutic applications, it remains a cornerstone of basic research for understanding kinase function and for the development of more specific inhibitors.[6][7]

Mechanism of Action

Staurosporine exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of protein kinases.[2][7] The planar indolocarbazole ring of staurosporine mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket. The lactam group of staurosporine forms hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitor binding.[4] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the protein substrate, thereby blocking the kinase's catalytic activity.

Quantitative Inhibitory Profile

Staurosporine exhibits potent inhibitory activity against a wide range of protein kinases. The following table summarizes its half-maximal inhibitory concentrations (IC50) against a selection of key kinases.

| Kinase Family | Kinase | IC50 (nM) |

| AGC Kinases | Protein Kinase C (PKC) | 0.7 - 2.7[1][8] |

| Protein Kinase A (PKA) | 7 - 15[1][8] | |

| Protein Kinase G (PKG) | 18[8] | |

| CaM Kinase II | 20[1][3][8] | |

| Tyrosine Kinases | p60v-src | 6[3] |

| c-Fgr | 2[8] | |

| Lyn | 20[8] | |

| Syk | 16[8] | |

| Other Ser/Thr Kinases | Myosin Light Chain Kinase (MLCK) | 21[1][8] |

| S6 Kinase | 5[8] | |

| cdc2 | 9[8] | |

| Phosphorylase Kinase | 3[8] |

Key Cellular Effects

Induction of Apoptosis

Staurosporine is a well-established and widely used agent for inducing apoptosis, or programmed cell death, in a variety of cell types.[6][9][10] Its ability to broadly inhibit protein kinases disrupts the delicate balance of signaling pathways that control cell survival and death.

The signaling pathway for staurosporine-induced apoptosis is multifaceted and can involve both intrinsic and extrinsic pathways. A simplified representation of the intrinsic pathway is depicted below.

Caption: Staurosporine-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, staurosporine can cause cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[11][12] This effect is attributed to its inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[12]

The diagram below illustrates the logical relationship of staurosporine's effect on the cell cycle.

Caption: Staurosporine-induced cell cycle arrest.

Experimental Protocols

Protein Kinase Inhibition Assay (Radiometric)

This protocol describes a general method for determining the inhibitory activity of staurosporine against a specific protein kinase using a radiometric assay.

Materials:

-

Purified protein kinase

-

Specific peptide substrate for the kinase

-

Staurosporine solution (in DMSO)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM DTT)[13]

-

Kinase reaction termination solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

The workflow for a typical kinase inhibition assay is outlined below.

Caption: General workflow for a radiometric protein kinase inhibition assay.

Procedure:

-

Prepare serial dilutions of staurosporine in assay buffer.

-

In a microcentrifuge tube, add the assay buffer, the purified kinase, and the staurosporine dilution (or DMSO for the control).

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding the peptide substrate and [γ-³²P]ATP.

-

Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by adding the termination solution.

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper squares multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[13]

-

Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each staurosporine concentration and determine the IC50 value.

Induction of Apoptosis in Cell Culture

This protocol provides a general method for inducing apoptosis in mammalian cells using staurosporine.

Materials:

-

Mammalian cell line of interest (e.g., Jurkat, HeLa)

-

Complete cell culture medium

-

Staurosporine stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed the cells in a culture plate at an appropriate density and allow them to adhere overnight.

-

Prepare a working solution of staurosporine in complete cell culture medium at the desired final concentration (typically 0.2 - 1 µM).[1][14]

-

Remove the existing medium from the cells and replace it with the staurosporine-containing medium.

-

Incubate the cells for a time period known to induce apoptosis in the specific cell line (typically 3-24 hours).[9][10][14]

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Stain the cells for apoptosis markers according to the manufacturer's protocol of the apoptosis detection kit.

-

Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.

Derivatives and Clinical Relevance

The broad-spectrum activity of staurosporine has led to the development of more selective derivatives with therapeutic potential. One notable derivative is 7-hydroxystaurosporine (UCN-01), which has been investigated in clinical trials for the treatment of various cancers.[15][16][17] UCN-01 exhibits a different kinase inhibition profile compared to staurosporine and has shown some selectivity for kinases such as PDK1.[18] However, its clinical development has been challenging due to complex pharmacokinetics.[17]

Conclusion

Staurosporine remains an indispensable research tool for dissecting the intricate roles of protein kinases in cellular physiology and pathology. Its potent, albeit non-selective, inhibitory activity provides a powerful means to modulate kinase-dependent signaling pathways. The extensive body of knowledge surrounding staurosporine, including its inhibitory profile and its effects on cellular processes, continues to inform the development of next-generation kinase inhibitors with improved selectivity and therapeutic potential. This guide provides a comprehensive technical overview to aid researchers in the effective use of this seminal fungal metabolite.

References

- 1. Staurosporine | Cell Signaling Technology [cellsignal.com]

- 2. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Staurosporine | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]

- 4. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. 7-Hydroxystaurosporine | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 18. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Balanol: An In-depth Technical Guide to its ATP-Competitive Inhibition of PKA and PKC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balanol, a natural product isolated from the fungus Verticillium balanoides, has emerged as a potent inhibitor of two crucial families of serine/threonine kinases: Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2][3] These kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. This technical guide provides a comprehensive overview of this compound's mechanism of action as an ATP-competitive inhibitor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and inhibitory mechanisms.

Quantitative Inhibition Data

This compound exhibits potent inhibition of both PKA and various PKC isozymes, with Ki values in the low nanomolar range. The following table summarizes the inhibitory potency of this compound against these kinases.

| Kinase Target | Inhibition Constant (Ki) in nM |

| Protein Kinase A (PKA) | 4.0 |

| Protein Kinase C (PKC) α | 4.2 |

| Protein Kinase C (PKC) βI | 5.0 |

| Protein Kin-ase C (PKC) βII | 5.0 |

| Protein Kinase C (PKC) γ | 3.6 |

| Protein Kinase C (PKC) δ | 5.8 |

| Protein Kinase C (PKC) ε | 5.8 |

| Protein Kinase C (PKC) η | 1.5 |

| Protein Kinase C (PKC) ζ | 150 |

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as a competitive inhibitor of ATP, binding to the highly conserved ATP-binding site within the catalytic domain of both PKA and PKC.[1][2] This mode of action prevents the binding of the natural substrate, ATP, thereby blocking the phosphotransferase activity of the kinases. Molecular modeling and crystal structure analyses have revealed that this compound's complex, polycyclic structure allows it to occupy the ATP-binding pocket with high affinity, forming numerous interactions with key residues.

This compound Binding in the PKA Active Site

The crystal structure of this compound in complex with the catalytic subunit of PKA (PDB ID: 1REJ for a this compound analog) provides detailed insights into its binding mode.[4] The benzophenone moiety of this compound occupies the adenine-binding pocket, while the azepine ring and the benzamide portion extend into the ribose and triphosphate-binding regions, respectively.

This compound Binding in the PKC Active Site

While a crystal structure of this compound in complex with PKC is not publicly available, molecular modeling studies and the high degree of homology in the ATP-binding sites of PKA and PKC suggest a similar binding mode.[1] Key residues in the PKC catalytic domain, such as the invariant lysine (Lys437 in PKCε), are crucial for the binding of balanoids.[1] The diverse electrostatic potentials within the ATP-binding sites of different PKC isozymes may contribute to the observed variations in this compound's inhibitory potency.

Signaling Pathways of PKA and PKC

Understanding the signaling cascades in which PKA and PKC participate is crucial for appreciating the broader biological impact of their inhibition by this compound.

PKA Signaling Pathway

Protein Kinase A is a key effector of cyclic AMP (cAMP) signaling. The binding of extracellular ligands to G-protein coupled receptors (GPCRs) activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Active PKA proceeds to phosphorylate a multitude of downstream substrates, regulating processes such as gene expression, metabolism, and cell growth.

PKC Signaling Pathway

The activation of Protein Kinase C is typically initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and both calcium and DAG are required for the activation of conventional PKC isoforms. Activated PKC then phosphorylates a wide range of target proteins, influencing cellular functions such as proliferation, differentiation, and apoptosis.

Experimental Protocols

Determination of Inhibitory Potency (IC50/Ki) using a Radiolabeled Kinase Assay

This protocol outlines a general method for determining the inhibitory potency of this compound against PKA and PKC using a radiolabel-based assay.

1. Materials and Reagents:

-

Purified recombinant PKA or PKC enzyme

-

Specific peptide substrate for the respective kinase (e.g., Kemptide for PKA, neurogranin for PKC)

-

[γ-³²P]ATP

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

For PKC: Phosphatidylserine (PS) and Diacylglycerol (DAG) for activation

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA) or phosphocellulose paper

-

Scintillation counter and scintillation fluid

2. Experimental Workflow:

3. Detailed Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the kinase, its specific peptide substrate, and the appropriate kinase reaction buffer. For PKC, include PS and DAG for activation.

-

Add the various concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP (final concentration typically near the Km for ATP).

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C, ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding cold TCA.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4. Calculation of the Inhibition Constant (Ki):

For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:[5]

Ki = IC50 / (1 + ([S] / Km))

Where:

-

IC50 is the concentration of this compound that produces 50% inhibition.

-

[S] is the concentration of ATP used in the assay.

-

Km is the Michaelis-Menten constant of the kinase for ATP.

Conclusion

This compound stands as a powerful tool for researchers studying PKA and PKC signaling. Its potent, ATP-competitive mechanism of inhibition provides a means to probe the physiological and pathological roles of these critical kinases. The detailed information on its inhibitory profile, binding interactions, and the experimental methods for its characterization presented in this guide are intended to facilitate further research and drug development efforts targeting these important enzyme families. The structural insights gained from this compound and its analogs continue to inform the design of more selective and potent kinase inhibitors with therapeutic potential.[2][3]

References

- 1. Diverse dynamics features of novel protein kinase C (PKC) isozymes determine the selectivity of a fluorinated this compound analogue for PKCε - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular design and biological activity of potent and selective protein kinase inhibitors related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wwPDB: pdb_00001rej [wwpdb.org]

- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

An In-depth Technical Guide to the Balanol Molecule: Structure, Properties, and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balanol, a fungal metabolite originally isolated from Verticillium balanoides, is a potent, naturally occurring inhibitor of serine/threonine kinases, particularly protein kinase A (PKA) and protein kinase C (PKC).[1] Its unique chemical structure and ability to act as an ATP-competitive inhibitor have made it a significant molecule of interest in biochemical research and as a scaffold for the development of more selective kinase inhibitors for therapeutic applications. This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, complete with quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Molecular Structure and Chemical Properties

The molecular architecture of this compound is tripartite, consisting of a benzophenone moiety, a hexahydroazepane ring, and a 4-hydroxy benzoyl group.[1] These components are linked by ester and amide bonds, contributing to the molecule's specific conformation and binding capabilities. The IUPAC name for this compound is 2-{[2,6-dihydroxy-4-({[(3S,4R)-3-[(4-hydroxybenzene)amido]azepan-4-yl]oxy}carbonyl)phenyl]carbonyl}-3-hydroxybenzoic acid.[1]

The structure of this compound was elucidated using a combination of spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR, and confirmed by X-ray crystallography of its complex with PKA.[1] This structural work revealed that the 4-hydroxybenzamide portion of this compound mimics the adenine ring of ATP, the hexahydroazepane moiety corresponds to the ribose sugar, and the benzophenone group occupies the space of the triphosphate chain.[1]

Quantitative Chemical Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 2-{[2,6-dihydroxy-4-({[(3S,4R)-3-[(4-hydroxybenzene)amido]azepan-4-yl]oxy}carbonyl)phenyl]carbonyl}-3-hydroxybenzoic acid | [1] |

| Molecular Formula | C₂₈H₂₆N₂O₁₀ | [1][2][3] |

| Molecular Weight | 550.51 g/mol | [3][4] |

| CAS Number | 63590-19-2 | [1][2] |

| Appearance | Solid (form not specified) | [4] |

| Boiling Point | 935.9 °C at 760 mmHg | [4] |

| Flash Point | 519.8 °C | [4] |

| Density | 1.62 g/cm³ | [4] |

Mechanism of Action: Potent Kinase Inhibition

This compound exerts its biological activity by acting as a potent ATP-competitive inhibitor of PKA and PKC.[1][5][6][7] It binds to the catalytic domain of these kinases with high affinity, having a Ki value approximately three orders of magnitude greater than that of ATP.[1] This strong binding affinity is primarily due to extensive nonpolar interactions within the ATP-binding pocket, which induces a conformational change in the enzyme.[1] By occupying the ATP-binding site, this compound effectively blocks the transfer of the γ-phosphate from ATP to the target substrate, thereby inhibiting the kinase's catalytic function.[1]

The flexible nature of the this compound molecule, particularly the ability of its distal benzophenone ring to rotate, allows it to adapt to the microenvironments of different kinase active sites.[1] This contributes to its broad, yet somewhat selective, inhibitory profile against various serine/threonine kinases.[1]

Inhibitory Profile

This compound exhibits a potent inhibitory effect on several serine/threonine kinases, with varying degrees of affinity. The table below presents the inhibition constants (Ki) of this compound for a range of protein kinases.

| Protein Kinase | Inhibition Constant (Ki) (nM) |

| cGMP-dependent protein kinase (PKG) | 1.6 |

| Protein Kinase A (PKA) | 4.0 |

| Protein Kinase C (PKC) isoforms (α, β-Ι, β-ΙΙ, γ, δ, ε, η) | 1.6 - 6.4 |

| Ca2+/calmodulin-regulated kinases | 30 - 742 |

| Mitogen-activating protein kinase (MAPK/Erk1) | > 1000 |

| Cyclin-dependent kinases (some) | 30 - 742 |

| Tyrosine protein kinases (SC kinase, EGFR kinase) | No inhibition |

Source: Data compiled from multiple literature sources.[1][6]

Experimental Protocols: Protein Kinase C Inhibition Assay

To determine the inhibitory potency of this compound against PKC, a common method is a radiometric filter plate assay. This assay measures the incorporation of ³²P from [γ-³²P]ATP into a specific substrate peptide.

Materials and Reagents

-

Purified recombinant human PKC isozymes

-

This compound (or analogues) dissolved in DMSO

-

PKC substrate peptide (e.g., Ac-FKKSFKL-NH₂)

-

[γ-³²P]ATP

-

Assay buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol

-

Stop solution: 100 mM EDTA

-

96-well filter plates (e.g., Millipore MAPH)

-

Scintillation counter

Assay Procedure

-

Preparation: Prepare serial dilutions of this compound in DMSO. Add 2 µL of the this compound solution (or DMSO for control) to the wells of a 96-well plate.

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and the specific PKC isozyme.

-

Initiation: Add 40 µL of the reaction mixture to each well. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Start Reaction: Initiate the phosphorylation reaction by adding 10 µL of [γ-³²P]ATP solution. Incubate for 15 minutes at 30°C.

-

Termination: Stop the reaction by adding 50 µL of the stop solution.

-

Washing: Transfer the reaction mixture to the filter plate. Wash the filter plate three times with 200 µL of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Detection: Dry the filter plate and add scintillation fluid to each well. Measure the amount of incorporated ³²P using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Analogue Development

The discovery of this compound has spurred significant efforts in medicinal chemistry to develop analogues with improved selectivity and pharmacological properties.[5][8] SAR studies have revealed that all three structural components of this compound are crucial for its potent inhibitory activity.

-

Benzophenone Moiety: Modifications to the benzophenone subunit have been explored to enhance selectivity.[9] While most alterations reduce potency, some have led to inhibitors with a preference for PKA over PKC.[9]

-

Hexahydroazepane Ring: The conformation of the azepane ring plays a critical role in determining the activity and selectivity of this compound analogues.[10][11]

-

4-Hydroxy Benzoyl Group: This group is essential for mimicking the adenine of ATP.

Acyclic analogues, where the azepane ring and the p-hydroxybenzamide moiety are combined into a more flexible linked unit, have been synthesized and shown to be highly selective for PKC over PKA.[8] These findings highlight the potential to fine-tune the inhibitory profile of this compound-based compounds through targeted chemical modifications.

Conclusion

This compound remains a cornerstone molecule in the study of protein kinase inhibition. Its complex structure, potent activity, and well-characterized mechanism of action provide a valuable platform for the design and development of novel therapeutics targeting kinases involved in various diseases, including cancer.[12][13] The detailed understanding of its chemical properties and structure-activity relationships, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage the therapeutic potential of this compound and its analogues.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C28H26N2O10 | CID 5287736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Cas 63590-19-2,this compound | lookchem [lookchem.com]

- 5. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Protein Kinase Inhibitor this compound: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]

- 8. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and protein kinase inhibitory activity of this compound analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and protein kinase C inhibitory activities of this compound analogs with replacement of the perhydroazepine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

The Potent Kinase Inhibitor Balanol and Its Analogs: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balanol, a natural product first isolated from the fungus Verticillium balanoides, has garnered significant attention in the field of drug discovery due to its potent inhibitory activity against crucial cellular signaling enzymes, Protein Kinase C (PKC) and Protein Kinase A (PKA).[1] These serine/threonine kinases are integral components of signal transduction pathways that regulate a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[2] Dysregulation of these pathways is frequently implicated in the pathophysiology of numerous diseases, most notably cancer, making PKC and PKA compelling targets for therapeutic intervention.[2][3]

This technical guide provides an in-depth overview of the biological activity of this compound and its natural and synthetic analogs. It summarizes key quantitative data, details relevant experimental methodologies, and visually represents the associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect through competitive binding to the ATP-binding site of the catalytic domain of PKC and PKA.[1][4][5] Its molecular structure mimics that of ATP, allowing it to occupy the active site with high affinity, thereby preventing the binding of the natural substrate, ATP. This blockade of ATP binding effectively halts the phosphotransferase activity of the kinase, preventing the phosphorylation of downstream target proteins and interrupting the signal transduction cascade.[1] this compound has demonstrated impressive potency, with a binding affinity for PKC and PKA that is approximately 3000 times greater than that of ATP, exhibiting Ki values in the nanomolar range (≥ 4 nM).[1][5]

Structure-Activity Relationships and Analog Development

The unique chemical architecture of this compound, which consists of a benzophenone core, a 4-hydroxybenzamide moiety, and a perhydroazepine ring, has been the subject of extensive structure-activity relationship (SAR) studies.[6][7] These investigations have aimed to enhance the selectivity of this compound for specific kinase isoforms and improve its pharmacological properties, such as bioavailability.

Key findings from SAR studies include:

-

Stereochemistry: The natural (-)-enantiomer of this compound is significantly more potent, by at least 20- to 100-fold, than its (+)-enantiomer, highlighting the critical importance of the compound's three-dimensional conformation for effective binding to the kinase active site.[8]

-

Perhydroazepine Moiety: Modifications to the perhydroazepine ring have been shown to influence both potency and selectivity. Replacement of this moiety with other cyclic or acyclic structures has led to the development of analogs with altered kinase inhibition profiles.[6][8]

-

Benzophenone Subunit: Alterations to the benzophenone portion of the molecule have also been explored to modulate activity and selectivity. These studies have provided insights into the key interactions between this part of the molecule and the kinase active site.[7]

The overarching goal of these synthetic efforts is to design analogs that can selectively target specific PKC isoforms, which would be a significant advancement in developing targeted therapies with reduced off-target effects.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound and its analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki) against a panel of protein kinases. The following tables summarize the available quantitative data for this compound and some of its key analogs against various PKC isoforms and PKA.

| Compound | PKCα (IC50, nM) | PKCβI (IC50, nM) | PKCβII (IC50, nM) | PKCγ (IC50, nM) | PKCδ (IC50, nM) | PKCε (IC50, nM) | PKCη (IC50, nM) | PKA (IC50, nM) |

| This compound | 4 | 5 | 5 | 6 | 6 | 4 | 3 | 4 |

| Analog 4 | - | - | - | - | - | - | 4 | - |

| Analog 5 | - | - | - | - | - | - | 0.6 | 1 |

Table 1: IC50 values of this compound and selected analogs against PKC isoforms and PKA. Data compiled from publicly available sources.

| Compound | PKCη (Ki, nM) |

| Indolactam V | 5.5 |

Table 2: Ki values for a related PKC inhibitor. Data for this compound analogs' Ki values are less commonly reported in compiled formats.

Experimental Protocols

The evaluation of the biological activity of this compound and its analogs relies on a variety of standardized biochemical assays. The following sections outline the general principles and methodologies for key experiments.

Protein Kinase C (PKC) Inhibition Assay

Principle:

The PKC inhibition assay measures the ability of a compound to block the phosphotransferase activity of PKC. This is typically achieved by quantifying the amount of phosphate transferred from ATP to a specific substrate peptide in the presence and absence of the inhibitor.

General Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).

-

Reconstitute purified, active PKC enzyme in kinase buffer.

-

Prepare a solution of a specific PKC substrate (e.g., myelin basic protein or a synthetic peptide).

-

Prepare a solution of ATP, often radiolabeled with ³²P or ³³P for detection.

-

Prepare serial dilutions of the test compound (this compound or analog).

-

-

Kinase Reaction:

-

In a microplate, combine the PKC enzyme, substrate, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding a quenching buffer (e.g., EDTA solution) or by spotting the reaction mixture onto a phosphocellulose membrane.

-

If using a membrane, wash it extensively to remove unincorporated radiolabeled ATP.

-

Quantify the amount of incorporated phosphate in the substrate using a scintillation counter or a phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protein Kinase A (PKA) Inhibition Assay

Principle:

Similar to the PKC assay, the PKA inhibition assay quantifies the ability of an inhibitor to block the phosphorylation of a specific substrate by PKA.

General Protocol:

-

Reagent Preparation:

-

Prepare a PKA kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Reconstitute purified, active PKA catalytic subunit in kinase buffer.

-

Prepare a solution of a specific PKA substrate (e.g., Kemptide).

-

Prepare a solution of ATP (radiolabeled or non-radiolabeled, depending on the detection method).

-

Prepare serial dilutions of the test compound.

-

-

Kinase Reaction:

-

Combine the PKA enzyme, substrate, and test compound in a microplate.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature for a defined period.

-

-

Termination and Detection:

-

Stop the reaction and quantify the phosphorylated substrate. Common detection methods include:

-

Radiometric Assay: Similar to the PKC assay, using radiolabeled ATP and measuring incorporated radioactivity.

-

ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate. The antibody is then detected with a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a colorimetric or chemiluminescent signal.

-

Luminescence-based ADP Detection: Measuring the amount of ADP produced in the kinase reaction using a coupled enzyme system that generates a luminescent signal proportional to the ADP concentration.

-

-

-

Data Analysis:

-

Determine the IC50 value as described for the PKC assay.

-

Signaling Pathways and Visualization

This compound's inhibitory action on PKC and PKA disrupts critical signaling cascades within the cell. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways for PKC and PKA, highlighting the point of inhibition by this compound.

Protein Kinase C (PKC) Signaling Pathway

Canonical PKC signaling pathway and the inhibitory action of this compound.

Protein Kinase A (PKA) Signaling Pathway

References

- 1. promega.com [promega.com]

- 2. Khan Academy [khanacademy.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Therapeutic Potential of Balanol in Oncology

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of Balanol, a natural fungal metabolite, and its potential application in oncology. It covers the core mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the critical signaling pathways it modulates.

Executive Summary

This compound, a metabolite produced by the fungus Verticillium balanoides, has garnered significant interest as a potent inhibitor of key serine/threonine kinases crucial to cancer cell proliferation and survival.[1] It functions as a powerful, ATP-competitive inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA).[1] More recently, it has also been identified as a potential inhibitor of p21-activated kinase 1 (PAK1), a central node in many oncogenic signaling networks.[2] While its broad activity profile has limited its direct clinical development, this compound serves as a critical lead compound and a research tool for understanding kinase inhibition in oncology. This guide details the preclinical evidence for this compound's anticancer activity, its mechanism of action, and the experimental frameworks used for its characterization.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding site within the catalytic domain of specific protein kinases. Its affinity for these sites is exceptionally high, often orders of magnitude greater than that of ATP itself, effectively blocking the phosphorylation of downstream substrates.[3]

-

Protein Kinase C (PKC) Inhibition: Overactivation and altered expression of PKC isozymes are implicated in numerous cancers, driving processes like cell proliferation, survival, invasion, and drug resistance.[4] this compound potently inhibits multiple PKC isoforms, disrupting these oncogenic signaling cascades.[5]

-

Protein Kinase A (PKA) Inhibition: The cAMP/PKA signaling pathway is frequently dysregulated in tumors.[6] By inhibiting PKA, this compound can interfere with pathways that control cell cycle progression and survival.

-

p21-Activated Kinase 1 (PAK1) Inhibition: PAK1 is a key effector for the Rho GTPases Rac1 and Cdc42 and plays a significant role in cytoskeletal dynamics, cell motility, and survival.[2] Inhibition of PAK1 by this compound represents a promising avenue for disrupting cancer cell migration and inducing apoptosis.[2][7]

Quantitative Data: Kinase Inhibition and Cellular Activity

The potency of this compound has been quantified through both enzymatic and cell-based assays. The data is summarized below.

Table 1: this compound Kinase Inhibition Constants (K_i_)

This table summarizes the inhibitory constants (Ki) of this compound against a panel of serine/threonine protein kinases, demonstrating its high affinity for PKA and PKC isoforms. A lower Ki value indicates greater potency.

| Kinase Target | Isoform | K_i_ (nM) | Comments |

| Protein Kinase A (PKA) | - | 4.0 | Potent, ATP-competitive inhibition.[3] |

| Protein Kinase C (PKC) | α (alpha) | 4.2 | High affinity for multiple isoforms.[5] |

| βI (beta-I) | 3.1 | ||

| βII (beta-II) | 4.6 | ||

| γ (gamma) | 2.7 | ||

| δ (delta) | 5.0 | ||

| ε (epsilon) | 6.4 | ||

| η (eta) | 4.3 | ||

| cGMP-dependent Kinase | - | 1.6 | Also shows high affinity for PKG. |

| CaM Kinase II | - | 742 | Significantly lower affinity. |

Data compiled from multiple sources indicating potent but non-selective inhibition of PKA and PKC.[3][5]

Table 2: In Vitro Anti-proliferative and Pro-Apoptotic Activity of this compound

This table presents data on this compound's effects on cancer cell lines. While extensive IC50 data for this compound is not widely published, recent studies provide insight into its activity in specific cancer models.

| Cell Line | Cancer Type | Assay Type | Concentration(s) Used | Observed Effect | Reference |

| SW480 | Colorectal Cancer | Proliferation (MTT) | 4, 8, 16 µM | Dose-dependent inhibition of cell viability. | [2][7] |

| SW480 | Colorectal Cancer | Apoptosis (Flow Cytometry) | 4, 8, 16 µM | Dose-dependent increase in apoptotic cell ratios. | [7] |

| SW480 | Colorectal Cancer | Migration (Transwell) | 8 µM | Significant inhibition of cell migration. | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of therapeutic compounds. The following sections provide representative protocols for assessing this compound's anticancer effects in vitro.

Protocol: Cell Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed human colorectal cancer cells (e.g., SW480) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 12-24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.5, 1, 2, 4, 8, 16, 32 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[7]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 490-570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of this compound concentration to determine the IC50 value using non-linear regression.

Protocol: Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed SW480 cells in 6-well plates at a density of 4 x 10⁵ cells per well and allow them to attach overnight.[9] Treat the cells with various concentrations of this compound (e.g., 4, 8, 16 µM) or a vehicle control for 24 hours.[7]

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (500 x g for 5 minutes).

-

Cell Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).[10]

Visualizations: Signaling Pathways and Workflows

Diagram 1: this compound's Inhibition of Key Oncogenic Signaling Pathways

This diagram illustrates how this compound's inhibition of PKA, PKC, and PAK1 disrupts downstream signaling cascades involved in cancer cell proliferation and survival.

Caption: this compound inhibits PKA, PKC, and PAK1, blocking key oncogenic pathways.

Diagram 2: Experimental Workflow for In Vitro Evaluation of this compound

This diagram outlines a typical workflow for assessing the anticancer properties of a compound like this compound in a laboratory setting.

Caption: Standard workflow for preclinical in vitro testing of this compound.

Conclusion and Future Directions

This compound is a highly potent, naturally derived inhibitor of several kinases with fundamental roles in cancer progression.[1] Its powerful, albeit non-selective, inhibitory action against PKA and PKC, along with its newly identified activity against PAK1, validates these enzymes as critical targets in oncology.[2][3] Preclinical data demonstrates this compound's ability to inhibit cancer cell proliferation, migration, and induce apoptosis.[2][7]

The primary challenge for the clinical translation of this compound itself is its lack of selectivity, which could lead to off-target effects. However, its complex and unique structure has served as an invaluable scaffold for the development of second-generation, isoform-specific kinase inhibitors.[5][6] Future research should focus on leveraging the structural insights gained from this compound to design novel analogs with improved selectivity and pharmacokinetic profiles, potentially unlocking the full therapeutic potential of this remarkable natural product.

References

- 1. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of this compound As a Potential Inhibitor of PAK1 That Induces Apoptosis and Cytoprotective Autophagy in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The SW480 cell line as a model of resident and migrating colon cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchers.mq.edu.au [researchers.mq.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. Advanced glycation end products induce proliferation, invasion and epithelial-mesenchymal transition of human SW480 colon cancer cells through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plantaricin BM-1 decreases viability of SW480 human colorectal cancer cells by inducing caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preliminary Studies on Balanol's Effect on Cell Proliferation: A Technical Guide

Abstract: Balanol, a natural fungal metabolite, has emerged as a subject of significant interest in oncological research due to its potent inhibitory effects on key cellular signaling pathways. This technical guide provides an in-depth overview of preliminary studies investigating the effects of this compound on cell proliferation. It details this compound's mechanism of action as a potent, ATP-competitive inhibitor of Protein Kinase C (PKC), Protein Kinase A (PKA), and p21-Activated Kinase 1 (PAK1). This document summarizes key quantitative data on its inhibitory activities, outlines the signaling pathways it modulates, and provides detailed, representative protocols for the key experimental assays used in these evaluations. The intended audience for this guide includes researchers, scientists, and drug development professionals engaged in the fields of oncology, cell biology, and pharmacology.

Introduction

This compound is a fungal metabolite originally isolated from Verticillium balanoides.[1] Structurally, it is composed of a benzophenone diacid, a 4-hydroxybenzamide, and a perhydroazepine ring.[2] It was initially identified during a search for novel inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases deeply involved in cellular signal transduction.[1] The unregulated activation of certain kinases is a hallmark of many cancers, making kinase inhibitors a critical class of chemotherapeutic agents.[1] this compound's potent inhibitory action against several key kinases has positioned it as a valuable tool for analyzing signal transduction pathways and as a lead compound for the development of novel anti-cancer therapeutics.[3] This guide synthesizes the foundational research on this compound's impact on cell proliferation, focusing on its mechanism, the pathways it affects, and the methodologies used to study these effects.

Mechanism of Action

This compound functions primarily as a high-affinity competitive inhibitor of ATP at the catalytic domain of specific serine/threonine kinases.[3] Its affinity for these kinases is approximately 3000 times greater than that of ATP.[3] This potent competitive binding effectively blocks the kinase from transferring the γ-phosphate from ATP to its target substrates, thereby halting the downstream signaling cascade.

The primary targets of this compound include:

-

Protein Kinase C (PKC): this compound is a potent inhibitor of multiple PKC isozymes (α, βI, βII, γ, δ, ε, and η).[4] Given PKC's central role in cell growth, differentiation, and metabolism, its inhibition is a key mechanism behind this compound's anti-proliferative effects.[2]

-

Protein Kinase A (PKA): Also known as cyclic AMP-dependent protein kinase, PKA is another major target of this compound.[3]

-

p21-Activated Kinase 1 (PAK1): More recent studies have identified this compound as an effective inhibitor of PAK1, a kinase implicated in oncogenic signaling networks that is overexpressed in some cancers, such as colorectal cancer.[5]

While potent against PKC and PKA, this compound demonstrates a degree of selectivity. It does not significantly inhibit certain tyrosine protein kinases, such as the Src kinase or the epidermal growth factor receptor kinase.[1] This selectivity suggests that despite the conserved nature of the ATP-binding site among kinases, sufficient structural diversity exists to allow for specific targeting.[3]

Effects on Cell Proliferation

The inhibition of key signaling kinases by this compound translates into significant effects on cell proliferation, survival, and migration.

-

Anti-Proliferative Activity: In vitro studies have demonstrated that this compound possesses potent anti-proliferative activity. A notable example is its effect on SW480 colorectal cancer (CRC) cells, where it was shown to inhibit proliferation and migration.[5]

-

Induction of Apoptosis: Beyond halting proliferation, this compound has been found to induce programmed cell death (apoptosis) in cancer cells.[5]

-

Induction of Autophagy: In SW480 cells, this compound was also observed to trigger cytoprotective autophagy.[5]

-

Cell Cycle Arrest: The inhibition of kinases that regulate the cell cycle can lead to cell cycle arrest. While specific studies on this compound's effect on cell cycle progression are not detailed in the preliminary search results, this is a common outcome for kinase inhibitors and a likely contributor to its anti-proliferative effects.

These cellular effects underscore this compound's potential as a candidate compound for cancer therapy, particularly for malignancies where PKC and PAK1 signaling pathways are dysregulated.[5]

Key Quantitative Data

The potency of this compound and its analogs has been quantified through various in vitro kinase inhibition assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[6] While the abstracts reviewed describe this compound's "potent" anti-proliferative activity, specific IC50 values for cell proliferation are not provided.[5] However, data on its direct inhibitory activity against purified kinases are available.

| Table 1: Inhibitory Activity of this compound Against Protein Kinases | |

| Target Kinase Family | Reported Potency / Remarks |

| Protein Kinase C (PKC) | Potent inhibitor with affinity ~3000 times that of ATP.[3] Analogs show low-micromolar to low-nanomolar inhibition of various isozymes.[4] |

| Protein Kinase A (PKA) | Potent inhibitor, acting competitively with ATP.[3] |

| p21-Activated Kinase 1 (PAK1) | Favorable PAK1 inhibition reported.[5] |

| Tyrosine Kinases (Src, EGFR) | Not inhibited.[1] |

Signaling Pathways Modulated by this compound

This compound exerts its effects on cell proliferation by interfering with critical signaling cascades. The following diagrams illustrate its points of intervention.

Protein Kinase C (PKC) Pathway Inhibition

The PKC pathway is activated by signals such as growth factors, leading to the activation of phospholipase C (PLC). PLC generates diacylglycerol (DAG) and inositol trisphosphate (IP3), with DAG being a primary activator of PKC. Activated PKC then phosphorylates a multitude of downstream proteins that regulate gene expression, cell proliferation, and survival. This compound acts as an ATP-competitive inhibitor, blocking the catalytic activity of PKC.

Caption: this compound inhibits the PKC signaling pathway by blocking ATP binding.

p21-Activated Kinase 1 (PAK1) Pathway Inhibition

Small GTPases like Rac and Cdc42, when activated by upstream signals, bind to and activate PAK1. Activated PAK1 is involved in regulating the cytoskeleton, cell motility, and survival pathways, often contributing to cell proliferation and migration. This compound's inhibition of PAK1 disrupts these downstream effects.

Caption: this compound targets and inhibits the catalytic activity of PAK1.

Experimental Protocols

The evaluation of this compound's effect on cell proliferation involves a series of standard in vitro assays. The following sections provide detailed, representative methodologies for these key experiments.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a generic method to determine the inhibitory effect of this compound on a specific kinase (e.g., PKC) in a cell-free system.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

Dilute the purified kinase (e.g., PKCα) to a working concentration in the reaction buffer.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Prepare a solution of the kinase-specific substrate peptide and a solution of ATP (containing γ-³²P-ATP for radiometric detection or for use with antibody-based detection).

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of each this compound dilution (or DMSO for control).

-

Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture.

-

Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

-

Detection and Analysis:

-

Transfer a portion of the reaction mixture onto a phosphocellulose membrane or filter paper.

-

Wash the membrane extensively to remove unincorporated γ-³²P-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay - Representative Protocol)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Harvest cultured cells (e.g., SW480) during their exponential growth phase.

-

Perform a cell count and determine cell viability (e.g., using Trypan Blue).

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of culture medium) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant and low (<0.1%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

-

MTT Reagent Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining - Representative Protocol)

This protocol allows for the analysis of cell cycle distribution based on DNA content.

-

Cell Culture and Treatment:

-

Seed cells (e.g., SW480) in 6-well plates and grow to ~60-70% confluency.

-

Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for 24 or 48 hours. Include an untreated or vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and collect them by centrifugation (e.g., at 300 x g for 5 minutes).[7]

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7]

-

Incubate the cells for at least 2 hours at 4°C for fixation. (Cells can be stored at -20°C for several weeks).[7]

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA). A typical solution is PBS with 50 µg/mL PI and 100 µg/mL RNase A.[8]

-

Incubate the cells in the dark for 30 minutes at room temperature.[9]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal at ~610 nm.

-

Collect data for at least 10,000 events per sample.

-

Use the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow for a preliminary investigation into a compound's anti-proliferative effects.

Caption: Workflow for assessing the anti-proliferative effects of this compound.

Conclusion

Preliminary studies establish this compound as a potent inhibitor of key serine/threonine kinases, particularly PKC and PAK1, which are crucial regulators of cell proliferation. Its ability to act as a high-affinity ATP-competitive inhibitor translates into significant anti-proliferative and pro-apoptotic effects in cancer cell lines. While the existing data strongly support its potential as an anti-cancer agent, further research is required. Future studies should focus on determining the precise IC50 values for proliferation in a wider range of cancer cell lines, elucidating the detailed effects on cell cycle progression, and evaluating its efficacy and safety in preclinical in vivo models. The development of this compound analogs with improved selectivity and pharmacokinetic properties also remains a promising avenue for drug development.[4]

References

- 1. The Protein Kinase Inhibitor this compound: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound As a Potential Inhibitor of PAK1 That Induces Apoptosis and Cytoprotective Autophagy in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. corefacilities.iss.it [corefacilities.iss.it]

Methodological & Application

Application Notes: In Vitro Kinase Assay Using Balanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balanol is a natural product originally isolated from the fungus Verticillium balanoides. It is a potent, ATP-competitive inhibitor of the serine/threonine protein kinases, Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] Its ability to bind to the ATP-binding site of these kinases with high affinity has made it a valuable tool for studying kinase function and a lead compound in the development of more selective kinase inhibitors.[1] These application notes provide a detailed protocol for conducting an in vitro kinase assay to characterize the inhibitory activity of this compound against PKC and PKA.

Mechanism of Action

This compound acts as a competitive inhibitor of ATP at the catalytic domain of PKA and PKC.[2] Its structure mimics the conformation of ATP, allowing it to bind with high affinity to the ATP-binding pocket of these kinases. This binding event prevents the kinase from binding to ATP, thereby inhibiting the transfer of a phosphate group to its substrate. This compound has been shown to have a broad inhibitory profile against several PKC isoforms.[3]

Data Presentation

The inhibitory activity of this compound against a panel of protein kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Kinase | IC50 (nM) |

| PKA | 4 |

| PKCα | 4 |

| PKCβI | 3 |

| PKCβII | 5 |

| PKCγ | 3 |

| PKCδ | 15 |

| PKCε | 21 |

| PKCη | 1.4 |

| PKCζ | >10,000 |

| CAM Kinase II | 940 |

| PhK | 2,500 |

| EGFR Kinase | >50,000 |

| InsR Kinase | >50,000 |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.

Signaling Pathway

The following diagram illustrates the general signaling pathway of Protein Kinase C (PKC), a primary target of this compound.

Caption: Protein Kinase C (PKC) Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Radiometric Protein Kinase C (PKC) Assay